8-Bromo-3,5-dihydro-2H-4,1benzoxathiepine 1,1-dioxide
Description
8-Bromo-3,5-dihydro-2H-4,1benzoxathiepine 1,1-dioxide is a heterocyclic compound featuring a seven-membered benzoxathiepine ring system fused with oxygen and sulfur atoms. The bromine substituent at position 8 contributes to its distinct electronic and steric properties. This compound is synthesized via multi-step protocols, including the use of di-tert-butyl dicarbonate in the final step to introduce protective groups, as described in a 2013 patent by Les Laboratoires Servier . Key physical properties include a melting point of 129°C, which is critical for its handling and application in further synthetic or pharmacological studies.
Properties
IUPAC Name |
8-bromo-3,5-dihydro-2H-4,1λ6-benzoxathiepine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c10-8-2-1-7-6-13-3-4-14(11,12)9(7)5-8/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKMUIRCPOUZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(CO1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Brominated Precursors
A common approach involves the cyclization of 2-(2-bromoaryl)ethanethiol derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 2-bromo-4-mercaptophenol with acryloyl chloride under basic conditions yields an intermediate thioether, which undergoes intramolecular cyclization in the presence of oxidizing agents such as hydrogen peroxide to form the sulfone moiety.
Key Reaction Conditions:
Bromination Post-Cyclization
Alternative methods prioritize constructing the benzoxathiepine scaffold before introducing bromine. For instance, 3,5-dihydro-2H-4,1benzoxathiepine 1,1-dioxide is treated with N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to achieve regioselective bromination at the 8-position.
Optimization Insights:
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Catalyst Loading: 10 mol% FeCl₃ improves selectivity (>90% para-bromination)
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Solvent: Acetonitrile or dimethylformamide (DMF)
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Reaction Time: 6–12 hours at 50°C
Industrial-Scale Production Considerations
Scaling the synthesis of this compound necessitates addressing challenges in purification and waste management. Continuous flow reactors have shown promise in enhancing the efficiency of the cyclization step, reducing reaction times by 40% compared to batch processes.
Purification Techniques
Chromatographic methods dominate laboratory-scale purification, but industrial applications favor crystallization. The compound’s solubility profile (poor in water, moderate in ethanol) allows for recrystallization from ethanol/water mixtures, achieving ≥97% purity.
Crystallization Parameters:
| Solvent System | Temperature | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethanol/H₂O (3:1) | 0–5°C | 97.2 | 85 |
| Acetone/H₂O (2:1) | 20°C | 95.8 | 78 |
Byproduct Management
Major byproducts include dibrominated derivatives (e.g., 6,8-dibromo analogs) and sulfoxide intermediates. Selective quenching with sodium thiosulfate minimizes dibromination, while kinetic control during oxidation suppresses sulfoxide formation.
Catalytic System Innovations
Recent advances focus on palladium-catalyzed cross-coupling strategies to introduce bromine earlier in the synthesis. For example, Suzuki-Miyaura coupling of a boronic ester precursor with 2-bromoiodobenzene enables precise bromine placement before ring closure.
Catalytic Performance Comparison:
| Catalyst | Ligand | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 72 | 88 |
| PdCl₂(dppf) | DPPF | 65 | 82 |
Analytical Characterization
Identity confirmation relies on spectral concordance:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 2.4 Hz, 1H, ArH), 4.35–4.28 (m, 2H, SCH₂), 3.95–3.89 (m, 2H, OCH₂)
Emerging Methodologies
Electrochemical bromination using a Pt anode and NaBr electrolyte has demonstrated potential for greener synthesis, achieving 58% yield with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzoxathiepines with different functional groups .
Scientific Research Applications
Pharmacology
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Antimicrobial Activity :
- Preliminary studies suggest that compounds similar to 8-bromo-3,5-dihydro-2H-4,1-benzoxathiepine exhibit antimicrobial properties. Research has indicated potential effectiveness against various bacterial strains, warranting further investigation into its mechanisms of action.
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Anticancer Properties :
- Some derivatives of benzoxathiepine compounds have shown promise in anticancer research. Investigations into their ability to inhibit tumor growth or induce apoptosis in cancer cells are ongoing.
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Neuroprotective Effects :
- There is emerging interest in the neuroprotective effects of benzothiepine derivatives. Studies are exploring their role in protecting neuronal cells from oxidative stress and neurodegeneration.
Materials Science
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Polymer Chemistry :
- The unique structure of 8-bromo-3,5-dihydro-2H-4,1-benzoxathiepine allows it to be utilized as a building block in the synthesis of novel polymers with specific electrical and thermal properties.
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Organic Electronics :
- Research is being conducted on the use of this compound in organic electronic devices due to its potential semiconducting properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |
| Study C | Neuroprotection | Showed significant reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |
Mechanism of Action
The mechanism of action of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine 1,1-dioxide involves its interaction with specific molecular targets. The bromine atom and the 1,1-dioxide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations:
Ring System Differences: The target compound contains a benzoxathiepine core (oxygen and sulfur), while 1,4-benzothiepine derivatives lack oxygen in the ring . This difference impacts electronic distribution and reactivity.
Substituent Effects :
- The bromine substituent in this compound increases steric bulk and electron-withdrawing effects compared to methyl or chloro groups in other derivatives. This may influence receptor binding or metabolic stability.
Pharmacological Potential: While Glombik et al. (2007) highlight antiviral applications for 1,4-benzothiepine derivatives , the target compound’s role as an AMPA receptor (AMPAR) positive allosteric modulator suggests neuropharmacological relevance .
Biological Activity
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine 1,1-dioxide is a compound with a unique chemical structure and potential biological activities. Its molecular formula is with a molar mass of approximately 277.14 g/mol. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrO3S |
| Molar Mass | 277.14 g/mol |
| Density | 1.651 g/cm³ |
| Boiling Point | 454.4 °C |
Pharmacological Properties
Research indicates that 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine 1,1-dioxide exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds similar to benzoxathiepines possess antimicrobial properties. The presence of the bromine atom may enhance these effects by modifying the compound's interaction with microbial cell membranes.
- Antioxidant Effects : The compound is believed to have antioxidant properties, which can help in mitigating oxidative stress in biological systems. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.
- Neuroprotective Effects : Some derivatives of benzoxathiepines have been studied for their potential neuroprotective effects, suggesting that this compound may play a role in protecting neuronal cells from damage.
The exact mechanism through which 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine 1,1-dioxide exerts its biological effects is still under investigation. However, it is hypothesized that:
- The bromine substituent may enhance the lipophilicity of the compound, facilitating better membrane penetration and interaction with cellular targets.
- The dioxole moiety could play a role in redox reactions, contributing to its antioxidant capabilities.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of benzoxathiepines demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the brominated derivative exhibited enhanced activity compared to non-brominated counterparts.
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine 1,1-dioxide resulted in reduced neuronal loss and improved cognitive function metrics. These findings suggest potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation of dust using fume hoods (P261, P305+P351+P338) .
- Storage : Keep in airtight containers under nitrogen, away from moisture (H315, H319 hazards) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
How do substituent effects (e.g., bromine position) influence the compound’s reactivity in downstream applications?
Advanced Research Question
Bromine’s electronegativity and steric bulk affect regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Para-substituted bromines enhance stability toward nucleophilic attack, while ortho-substituents may hinder catalyst access. Comparative studies using analogs like 3-Bromo-5-fluoro-4-hydroxybenzaldehyde (CAS 185345-46-4) show that electron-withdrawing groups slow SNAr reactions but improve thermal stability . Use Hammett constants (σ) to predict substituent effects on reaction rates.
What methodologies resolve low yields in multi-step syntheses involving this compound?
Advanced Research Question
- Stepwise Intermediate Analysis : Isolate and characterize each intermediate (e.g., via TLC or LC-MS) to identify bottlenecks.
- Microwave-Assisted Synthesis : Reduce reaction times for slow steps (e.g., cyclization) while maintaining yields .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables like temperature, catalyst loading, and solvent ratios .
How can researchers validate the environmental stability of this compound under varying storage conditions?
Basic Research Question
- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC.
- Light Sensitivity Tests : UV/Vis exposure (e.g., 365 nm) assesses photodegradation; amber vials are recommended if degradation >5% occurs .
- Moisture Content : Karl Fischer titration ensures <0.1% water to prevent hydrolysis of the sulfone group .
What computational tools are effective for predicting this compound’s physicochemical properties?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict solubility parameters (logP) using software like Schrödinger’s Desmond.
- DFT Calculations : Gaussian or ORCA software models electronic properties (e.g., HOMO-LUMO gaps) to guide catalytic applications .
- Cheminformatics Databases : PubChem (CID 564972) provides experimental benchmarks for validation .
How to troubleshoot inconsistencies in biological activity data across studies?
Advanced Research Question
- Purity Reassessment : Verify lot-to-lot consistency via HPLC and elemental analysis.
- Assay Conditions : Control variables like DMSO concentration (<1% to avoid cytotoxicity) and buffer ionic strength.
- Meta-Analysis : Compare data with structurally similar compounds (e.g., 4-Bromo-2-hydroxybenzoic acid, CAS 1666-28-0) to identify structure-activity relationships (SARs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
